Differential CYP2A6 Inhibition Potency Relative to C8-Modified Analogs
In a standardized assay measuring the inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation, 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one demonstrated an IC50 of 5.90 µM (5.90E+3 nM) [1]. This indicates a substantial, quantifiable difference in inhibitory potency compared to other C8-substituted analogs in the same class, such as the more potent 8-benzyloxy derivative (IC50 = 0.36 µM). This data directly refutes the notion that all 8-substituted-7-hydroxy-4-methylcoumarins have equivalent CYP inhibition profiles.
| Evidence Dimension | CYP2A6 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 5.90 µM (5,900 nM) |
| Comparator Or Baseline | 8-benzyloxy-7-hydroxy-4-methylcoumarin: IC50 = 0.36 µM (360 nM) [2] |
| Quantified Difference | The comparator is 16.4-fold more potent than the target compound. |
| Conditions | Standard assay measuring inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation. |
Why This Matters
This quantifies a 16.4-fold difference in target engagement for a specific enzyme, which is critical for researchers developing selective CYP2A6 probes or studying nicotine metabolism.
- [1] BindingDB. (n.d.). BDBM109753: IC50 data for CYP2A6 inhibition. US8609708 patent data. View Source
- [2] BindingDB. (n.d.). BDBM109748: IC50 data for CYP2A6 inhibition. US8609708 patent data. View Source
